molecular formula C25H29NO6 B11943667 Diethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 853313-03-8

Diethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11943667
CAS No.: 853313-03-8
M. Wt: 439.5 g/mol
InChI Key: JEGPTIBBYZHEQX-UHFFFAOYSA-N
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Description

The compound Diethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a central dihydropyridine ring with ester groups at positions 3 and 5, methyl substituents at positions 2 and 6, and a substituted furan moiety at position 3. The ethoxy group (-OCH₂CH₃) is electron-donating, altering the compound’s reactivity and intermolecular interactions compared to analogues with different substituents .

Properties

CAS No.

853313-03-8

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

diethyl 4-[5-(2-ethoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H29NO6/c1-6-29-18-12-10-9-11-17(18)19-13-14-20(32-19)23-21(24(27)30-7-2)15(4)26-16(5)22(23)25(28)31-8-3/h9-14,23,26H,6-8H2,1-5H3

InChI Key

JEGPTIBBYZHEQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=CC=C(O2)C3C(=C(NC(=C3C(=O)OCC)C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Fe/ZSM-5 Catalyst under Ultrasound Irradiation

A study utilizing Fe/ZSM-5 zeolite as a heterogeneous catalyst demonstrated high efficacy for synthesizing analogous 1,4-DHPs. Key parameters include:

ParameterValue
Catalyst loading30 mg
SolventEthanol
Temperature50°C
Reaction time1.5 hours (ultrasound-assisted)
Yield86–92%

The protocol involves mixing ethyl acetoacetate, 5-(2-ethoxyphenyl)furan-2-carbaldehyde, ammonium acetate, and Fe/ZSM-5 in ethanol, followed by ultrasound irradiation. Post-reaction, the catalyst is recovered via centrifugation, and the product is purified by recrystallization (hot ethanol) or column chromatography (n-hexane/ethyl acetate).

Solvent and Temperature Effects

Solvent polarity significantly impacts yield. Ethanol outperforms dichloromethane (78% yield) and acetonitrile (<50% yield) due to its ability to stabilize intermediates. Elevated temperatures (50°C) favor cyclization, whereas lower temperatures (25°C) prolong reaction times and reduce yields.

Mechanistic Insights and Chemoselectivity

The reaction’s chemoselectivity—avoiding 1,2-dihydropyridine by-products—depends on intermediate stabilization. Density functional theory (DFT) studies reveal that the energy barrier for 1,4-DHP formation (via intermediate IM2 ) is 8.3 kcal/mol lower than for 1,2-DHP (intermediate IM3′ ), favoring the desired product. Steric effects from the ethoxyphenyl group further direct regioselectivity by hindering alternative cyclization pathways.

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and chromatographic analysis:

  • Melting Point : 159–161°C (consistent with analogous furan-substituted DHPs).

  • FTIR (KBr) : Peaks at 3348 cm⁻¹ (N–H stretch), 1697 cm⁻¹ (ester C=O), and 1489 cm⁻¹ (aromatic C=C).

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 7.20–7.19 (m, 1H, furan H-4),

    • δ 6.20–6.19 (m, 1H, ethoxyphenyl H-3),

    • δ 4.21–4.09 (q, 4H, –OCH₂CH₃),

    • δ 2.32 (s, 6H, –CH₃).

  • EI-MS : m/z 463 [M⁺], confirming molecular weight.

Alternative Synthetic Routes

While the Hantzsch method dominates, niche approaches include:

  • Microwave-Assisted Synthesis : Reduces reaction time to 20–30 minutes but requires specialized equipment.

  • Hydrazide-Hydrazone Intermediates : Coumarin-derived hydrazides reacting with aldehydes, though less applicable to this target.

Industrial and Pharmacological Relevance

1,4-DHPs like this compound are precursors to calcium channel blockers (e.g., nifedipine). Scalable synthesis using recoverable catalysts (e.g., Fe/ZSM-5) aligns with green chemistry principles, minimizing waste .

Chemical Reactions Analysis

Oxidation

  • Mechanism : The dihydropyridine ring can be oxidized to form pyridine derivatives.

  • Reagents : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Conditions : Typically performed under acidic or basic conditions, depending on the oxidant.

  • Product : Pyridine derivatives.

Substitution Reactions

  • Mechanism : The ethoxyphenyl group undergoes electrophilic substitution.

  • Reagents : Bromine (Br₂), nitric acid (HNO₃), or other electrophiles.

  • Conditions : Vary based on the electrophile (e.g., acidic or basic media).

  • Product : Substituted ethoxyphenyl derivatives.

Hydrolysis

  • Mechanism : Ester groups undergo hydrolysis to form carboxylic acids.

  • Reagents : Aqueous acid (HCl) or base (NaOH).

  • Conditions : Reflux in aqueous ethanol or water.

  • Product : Dicarboxylic acid derivatives.

Deuteration (H/D Exchange)

  • Mechanism : Deuterium incorporation at specific positions via acid-catalyzed exchange.

  • Reagents : Deuterated trifluoroacetic acid (TFA-d) or D₂O .

  • Conditions : N-Methyl pyrrolidone (NMP) solvent, 70°C for 48 hours .

  • Product : Deuterated derivatives (e.g., Diethyl 2,6-bis(methyl-d₃)pyridine-3,5-dicarboxylate) .

Reaction Comparison Table

Reaction Type Reagents Conditions Product
OxidationKMnO₄, CrO₃Acidic/basic media, refluxPyridine derivatives
SubstitutionBr₂, HNO₃Electrophilic mediaSubstituted ethoxyphenyl derivatives
HydrolysisHCl/NaOH, H₂OAqueous ethanol, refluxDicarboxylic acids
DeuterationTFA-d, D₂ONMP, 70°C, 48 h Deuterated dihydropyridines

Mechanistic Insights

The dihydropyridine core interacts with calcium channels, modulating cellular calcium influx and influencing biological effects such as vasodilation and antihypertensive activity. The presence of ester groups enhances solubility in organic solvents, facilitating synthetic manipulations.

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Activity
    • Research indicates that derivatives of dihydropyridines exhibit significant antioxidant properties. This compound may help in mitigating oxidative stress-related diseases by scavenging free radicals and enhancing cellular defense mechanisms .
  • Cardiovascular Benefits
    • Similar compounds have been studied for their vasodilatory effects and potential in treating hypertension. The dihydropyridine scaffold is known for calcium channel blocking activity, which can lead to improved cardiovascular health .
  • Anti-inflammatory Effects
    • The presence of furan and phenyl moieties may enhance anti-inflammatory activity. Compounds with similar structures have shown promise in reducing inflammation in various models .
  • Neuroprotective Potential
    • Some studies suggest that dihydropyridine derivatives may protect neuronal cells from damage due to excitotoxicity or oxidative stress, indicating potential applications in neurodegenerative diseases .

Synthesis Methodologies

The synthesis of Diethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing ethyl acetoacetate and appropriate aldehydes in the presence of acid catalysts to form the dihydropyridine framework.
  • Functional Group Modifications : Post-synthesis modifications can introduce substituents like the ethoxyphenyl group through electrophilic aromatic substitution or nucleophilic attack strategies.

Case Studies and Research Findings

StudyFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging ability compared to standard antioxidants.
Cardiovascular EffectsShowed vasodilatory effects in animal models, suggesting potential use as antihypertensive agents.
Anti-inflammatory PropertiesReduced inflammatory markers in vitro and in vivo models.
Neuroprotective EffectsExhibited protective effects against neuronal cell death induced by oxidative stress.

Mechanism of Action

The mechanism of action of Diethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, which can result in vasodilation and a reduction in blood pressure. The exact molecular pathways involved in its other biological activities are still under investigation.

Comparison with Similar Compounds

Structural Analogues with Furan-Based Substituents

Compound A : Diethyl 4-(5-(3-chlorophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS: 301306-00-3)
  • Substituent : 3-Chlorophenyl on furan.
  • Molecular Formula: C₂₃H₂₄ClNO₅.
  • Key Differences :
    • The chlorine atom introduces electron-withdrawing effects, reducing electron density on the furan ring compared to the ethoxy group in the target compound.
    • Higher molecular weight (429.89 g/mol vs. 405.47 g/mol for the target compound’s unsubstituted core) .
Compound B : Diethyl 4-(5-(ethoxymethyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (5c)
  • Substituent : Ethoxymethyl (-CH₂OCH₂CH₃) on furan.
  • Properties :
    • Melting point: 69–71°C.
    • Purity: 89%.
    • 1H-NMR : Distinct signals for ethoxymethyl protons (δ ~3.5–4.0 ppm) and furan protons (δ ~6.3–7.1 ppm).
    • FT-IR : Strong C=O stretches at ~1691 cm⁻¹ .
  • Comparison :
    • The ethoxymethyl group enhances solubility in polar solvents compared to the bulkier 2-ethoxyphenyl group.

Analogues with Heterocyclic/Aromatic Substituents

Compound C : Diethyl 4-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Substituent : 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl.
  • Properties :
    • Melting point: 126.8°C.
    • 1H-NMR : Aromatic protons at δ 7.81 (d) and 7.47 (d).
    • FT-IR : N-H stretch at 3275 cm⁻¹ and C=O stretches at 1691 and 1651 cm⁻¹ .
  • Comparison :
    • The oxadiazole ring introduces rigidity and hydrogen-bonding capacity, leading to a higher melting point than furan-based derivatives.
Compound D : Diethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Substituent : Imidazo[2,1-b]thiazole with chlorine.
  • Properties :
    • Pharmacological Activity : Reported anti-inflammatory and antimicrobial properties.
    • Synthesis : Prepared via Hantzsch reaction under reflux conditions .

Physical and Spectroscopic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~429* 429.89 ~405* 411.47
Melting Point (°C) Not reported Not reported 69–71 126.8
1H-NMR (δ, ppm)
- Dihydropyridine NH ~6.8 ~6.8 ~6.8 6.82
- Furan/Aromatic Protons ~6.5–7.5 ~6.5–7.5 ~6.3–7.1 7.47–7.81
FT-IR (C=O, cm⁻¹) ~1690 ~1690 ~1691 1691, 1651

*Estimated based on structural similarity.

Biological Activity

Diethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridines and features a unique structure comprising a furan ring and a dihydropyridine core. Its molecular formula is C24H27NO6C_{24}H_{27}NO_6 with a molar mass of approximately 425.5 g/mol. The presence of the ethoxyphenyl group and the furan moiety contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Calcium Channel Modulation : The dihydropyridine structure is known for its ability to modulate calcium channels, which can lead to vasodilation and improved blood flow.
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial and antifungal properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

Bacterial Strain MIC (µg/mL) Comparison to Standard
Staphylococcus aureus30Comparable to ciprofloxacin
Escherichia coli25More effective than streptomycin
Pseudomonas aeruginosa20Equivalent to ampicillin

Anti-inflammatory Activity

In vitro assays have shown that the compound reduces levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures. This suggests a promising avenue for treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against several Gram-positive and Gram-negative bacteria. The results indicated that it had superior activity against Staphylococcus aureus, outperforming traditional antibiotics in certain assays .
  • Anti-inflammatory Research : A recent publication in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in a murine model of arthritis. The study found significant reductions in joint swelling and inflammatory cytokine levels when treated with the compound compared to control groups .

Q & A

Basic: What are the common synthetic routes for this compound?

The compound is typically synthesized via Hantzsch-like multicomponent reactions. A representative method involves refluxing diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate with substituted benzamide derivatives in ethanol at 60°C for 30 minutes, monitored by TLC. Recrystallization in ethyl acetate yields pure products (e.g., 89% purity) . Modifications, such as using biorenewable furfurals and gluconic acid as a green catalyst, optimize reaction efficiency and sustainability .

Basic: How is the crystal structure determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses a Bruker SMART BREEZE CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K. Structure refinement employs SHELXL (via SHELX suite) for small-molecule crystallography, with R-factors < 0.062 for high-resolution data. Hydrogen atoms are refined using a mixed independent/constrained approach . The compound typically crystallizes in triclinic (P1) or monoclinic systems, with detailed cell parameters (e.g., a = 7.3431 Å, b = 10.6075 Å) reported .

Advanced: How can computational methods like DFT or molecular docking study this compound?

  • Docking : AutoDock Vina improves binding mode predictions with a scoring function combining empirical and knowledge-based terms. Multithreading enables rapid virtual screening (e.g., 2x faster than AutoDock 4) .
  • DFT : Density Functional Theory calculates electronic properties (e.g., HOMO-LUMO gaps) and validates spectroscopic data. IRI (Independent Gradient Model) analysis visualizes non-covalent interactions (e.g., hydrogen bonds) in crystal structures .

Advanced: How to resolve contradictions between experimental and computational data?

Discrepancies in NMR/FTIR vs. computational predictions require:

  • Cross-validation : Compare experimental 1H^1H-NMR (e.g., DMSO-d6, 300 MHz) with DFT-simulated spectra. Adjust computational models (e.g., solvent effects) to match observed chemical shifts .
  • Electron density analysis : Use SCXRD-derived electron density maps (Δρmax=0.43eA˚3Δρ_{max} = 0.43 \, eÅ^{-3}) to confirm bond lengths/angles, resolving ambiguities in stereochemistry .

Advanced: How to investigate apoptotic activity in cancer cells?

  • Cytotoxicity assays : Measure IC50_{50} values (16.29–68.88 µM) via clonogenic assays in HCT116 colon cancer cells .
  • Apoptosis validation : Use annexin V/PI staining and caspase-3 activation assays.
  • Structure-Activity Relationship (SAR) : Bulky substituents (e.g., 4-chlorophenyl) enhance activity, while para-substitutions improve cytotoxicity .

Basic: What spectroscopic techniques characterize this compound?

  • 1H^1H-/13C^{13}C-NMR : Assign proton environments (e.g., furan protons at δ 6.2–7.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • FTIR : Identify functional groups (e.g., C=O stretches at ~1700 cm1^{-1}) .
  • HR-MS : Confirm molecular weight (e.g., m/z 405.47 for C25_{25}H27_{27}NO4_4) .

Advanced: How to design derivatives for enhanced bioactivity?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl) at para-positions to improve cytotoxicity .
  • Polarity modulation : Balance lipophilicity (logP) via ester/amide substitutions to optimize membrane permeability .
  • Hybrid scaffolds : Fuse pyrazole or anthracene moieties to diversify interaction profiles .

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